4-(2-Methyl-1,3-dioxolan-2-yl)pyridine
Overview
Description
4-(2-Methyl-1,3-dioxolan-2-yl)pyridine is an organic compound with the molecular formula C9H11NO2. It features a pyridine ring substituted with a 2-methyl-1,3-dioxolane group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)pyridine typically involves the reaction of 2-methyl-1,3-dioxolane with pyridine under specific conditions. One common method is the condensation reaction where the dioxolane ring is formed in the presence of an acid catalyst .
Industrial Production Methods
the principles of organic synthesis and reaction optimization would apply to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1,3-dioxolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-(2-Methyl-1,3-dioxolan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1,3-dioxolan-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring can participate in hydrogen bonding and other interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-yl)pyridine: Similar structure but lacks the methyl group on the dioxolane ring.
4-(1,3-Dioxolan-2-yl)piperidine: Contains a piperidine ring instead of a pyridine ring.
2-Methyl-2-[4-(2-Methyl-1,3-dioxolan-2-yl)phenyl]-1,3-dioxolane: Features a phenyl group instead of a pyridine ring.
Uniqueness
4-(2-Methyl-1,3-dioxolan-2-yl)pyridine is unique due to the presence of both a pyridine ring and a 2-methyl-1,3-dioxolane group.
Properties
IUPAC Name |
4-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-9(11-6-7-12-9)8-2-4-10-5-3-8/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEWXHJXWXEWTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300612 | |
Record name | 4-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60553-33-5 | |
Record name | NSC137849 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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